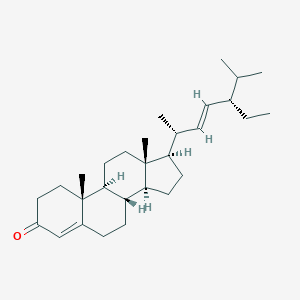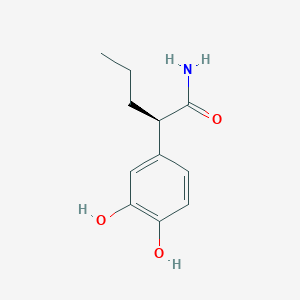
Stigmasta-4,22-dien-3-one
描述
麦角甾-4,22-二烯-3-酮: 是一种天然存在的甾体化合物,分子式为C29H46O ,分子量为410.6749 g/mol . . 该化合物以其独特的结构为特征,包括一个环戊并[a]菲环体系 .
作用机制
麦角甾-4,22-二烯-3-酮的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它对人 HT1080 肿瘤细胞系表现出细胞毒性,其 IC50 为 0.3 mM . 该化合物的抗结核活性归因于其抑制结核分枝杆菌生长的能力 . 这些效应所涉及的精确分子靶标和途径仍在研究中。
准备方法
化学反应分析
反应类型: 麦角甾-4,22-二烯-3-酮经历各种化学反应,包括:
常用试剂和条件:
氧化: PCC,KMnO4
还原: 氢气 (H2) 与合适的催化剂
取代: 在适当条件下使用各种亲核试剂
主要生成产物:
氧化产物: 麦角甾-4,22-二烯-3,6-二酮, 3-O-乙酰基-5β,6β-环氧麦角甾-22-烯-3-醇
还原产物: 还原的甾体衍生物
取代产物: 各种取代的甾体化合物
科学研究应用
麦角甾-4,22-二烯-3-酮在科学研究中有几个应用,包括:
相似化合物的比较
麦角甾-4,22-二烯-3-酮可以与其他类似的甾体化合物进行比较,例如:
- 麦角甾-4,22-二烯-3,6-二酮
- 3-O-乙酰基-5β,6β-环氧麦角甾-22-烯-3-醇
- 麦角甾醇
独特性: 麦角甾-4,22-二烯-3-酮因其独特的结构和生物活性而具有独特性。 它表现出与其他类似化合物不同的细胞毒性和抗结核特性 .
属性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stigmasta-4,22-dien-3-one?
A1: this compound is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C29H46O, and its molecular weight is 410.66 g/mol.
Q3: Has this compound been found to exhibit any biological activities?
A3: Yes, this compound has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that this compound exhibited toxicity towards the termite species Neotermes dalbergiae [].
Q4: What are the common spectroscopic techniques used to characterize this compound?
A4: this compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.
Q5: Can this compound be synthesized in the laboratory?
A5: Yes, this compound can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A6: While specific SAR studies focusing solely on this compound are limited in the provided research, one study explored the cytotoxicity of various steroids, including this compound, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.
Q7: What is the significance of the QSInAR study involving this compound?
A7: The QSInAR study suggested that this compound might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.
Q8: Has this compound been identified in any other plant species besides those already mentioned?
A8: Yes, this compound has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one](/img/structure/B56597.png)












